Ethyl 2-(homopiperazin-1-yl)nicotinate

Description

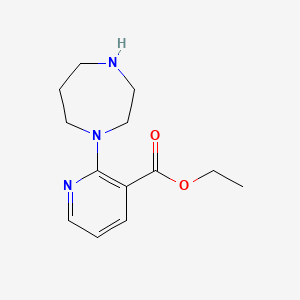

Ethyl 2-(homopiperazin-1-yl)nicotinate is a nicotinic acid derivative featuring a homopiperazine (a seven-membered diamine ring) substituent at the 2-position of the pyridine ring, esterified with ethanol. This structural motif combines the metabolic and pharmacokinetic properties of nicotinate esters with the versatile binding capabilities of homopiperazine, a larger heterocyclic amine compared to the six-membered piperazine.

Properties

Molecular Formula |

C13H19N3O2 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

ethyl 2-(1,4-diazepan-1-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H19N3O2/c1-2-18-13(17)11-5-3-7-15-12(11)16-9-4-6-14-8-10-16/h3,5,7,14H,2,4,6,8-10H2,1H3 |

InChI Key |

GHNMMVQLUZORSX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N2CCCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of ethyl 2-(homopiperazin-1-yl)nicotinate with analogous compounds:

Key Observations :

- Homopiperazine vs.

- Ester Group Stability: Ethyl nicotinate undergoes enzymatic hydrolysis to nicotinic acid in skin homogenates .

- Solubility : The homopiperazine’s basic amine groups may increase aqueous solubility relative to simpler esters like ethyl nicotinate or pimefylline nicotinate.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(homopiperazin-1-yl)nicotinate, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves coupling homopiperazine to a nicotinate ester precursor. Key steps include:

- Esterification : Reacting 2-chloronicotinic acid with ethanol under acidic conditions to form the ethyl ester (analogous to methods in ).

- Nucleophilic Substitution : Replacing the chlorine atom at the 2-position with homopiperazine using a polar aprotic solvent (e.g., DMF) and a base (e.g., NaH) to deprotonate homopiperazine.

- Protection/Deprotection : If competing reactive sites exist, temporary protection of the homopiperazine’s secondary amine may be required using Boc groups.

Critical Parameters : - Temperature control (40–60°C optimal for substitution reactions).

- Solvent choice (e.g., DMF enhances nucleophilicity).

- Stoichiometric ratios (1.2–1.5 equivalents of homopiperazine to prevent side reactions).

Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?

- Methodological Answer : Structural validation employs:

- NMR Spectroscopy : H and C NMR to confirm the presence of homopiperazine’s methylene groups (δ 2.5–3.5 ppm) and the ethyl ester’s triplet (δ 1.3 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 294.2 for C₁₃H₁₉N₃O₂).

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity.

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of homopiperazine introduction in nicotinate ester derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : Electron-withdrawing groups (e.g., Cl at the 6-position) activate the 2-position for nucleophilic substitution, as seen in structurally related compounds.

- Catalytic Systems : Transition metals (e.g., Pd) or Lewis acids (e.g., ZnCl₂) can enhance substitution efficiency.

- Solvent Effects : Non-polar solvents (e.g., toluene) may reduce competing side reactions compared to polar aprotic solvents.

- Comparative Analysis : Testing analogs (e.g., piperazine vs. homopiperazine) to assess steric and electronic effects on reactivity.

Q. What analytical strategies resolve contradictory data regarding the biological activity of this compound across different assay systems?

- Methodological Answer : Contradictions arise from assay-specific variables. Mitigation strategies include:

- Dose-Response Curves : Establishing EC₅₀ values in both cell-free (e.g., receptor-binding assays) and cellular systems (e.g., calcium flux assays).

- Metabolic Stability Testing : Incubating the compound with liver microsomes to assess if rapid degradation in certain assays skews results.

- Orthogonal Assays : Cross-validating results using fluorescence polarization (binding affinity) and functional assays (e.g., cAMP modulation).

Q. How does the homopiperazine moiety influence the pharmacokinetic properties compared to piperazine analogs?

- Methodological Answer : The seven-membered homopiperazine ring increases:

- Lipophilicity : LogP values are ~0.5 units higher than piperazine analogs, enhancing blood-brain barrier penetration (predicted via computational tools like MarvinSketch).

- Metabolic Stability : Homopiperazine’s conformational flexibility reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to rigid piperazine.

- Receptor Binding : Molecular docking studies suggest homopiperazine’s extended structure improves fit into hydrophobic pockets of nicotinic acetylcholine receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.